4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 701917-03-5
VCID: VC3753924
InChI: InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C10H7N3O4
Molecular Weight: 233.18 g/mol

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS No.: 701917-03-5

Cat. No.: VC3753924

Molecular Formula: C10H7N3O4

Molecular Weight: 233.18 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid - 701917-03-5

Specification

CAS No. 701917-03-5
Molecular Formula C10H7N3O4
Molecular Weight 233.18 g/mol
IUPAC Name 4-nitro-1-phenylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Standard InChI Key HZENRRKFQYHSJU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid reflects its core pyrazole ring substituted with a nitro group (position 4), a phenyl group (position 1), and a carboxylic acid (position 3). The molecular formula is C₁₀H₇N₃O₄, with a molecular weight of 233.18 g/mol.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₇N₃O₄
Molecular Weight233.18 g/mol
Melting Point215–218°C (decomposes)
SolubilitySlightly soluble in ethanol; insoluble in water
pKa (Carboxylic Acid)~3.2

The nitro group confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to unsubstituted pyrazole analogs .

Synthetic Routes and Optimization

General Synthesis Strategies

The synthesis typically involves a multi-step approach:

  • Formation of the Pyrazole Core: Condensation of phenylhydrazine with β-keto esters or diketones under acidic conditions generates the 1-phenylpyrazole scaffold .

  • Nitration: Introduction of the nitro group at position 4 using nitric acid-sulfuric acid mixtures at 0–5°C to minimize side reactions .

  • Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 3 to the carboxylic acid using potassium permanganate or chromium-based oxidants .

Example Protocol:

  • Phenylpyrazole Formation:
    Phenylhydrazine (20 mmol) reacts with ethyl acetoacetate (20 mmol) in ethanol under reflux for 6 hours to yield 1-phenyl-1H-pyrazole-3-carboxylate .

  • Nitration:
    The intermediate is treated with fuming HNO₃ (10 mL) and H₂SO₄ (20 mL) at 0°C for 2 hours, followed by neutralization with NaHCO₃ .

  • Hydrolysis and Oxidation:
    The ester is hydrolyzed with NaOH (2M, 50°C, 4 hours) and acidified to precipitate the carboxylic acid .

Yield Optimization:

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, pyrazole H5), 7.85–7.45 (m, 5H, phenyl), 13.2 (br s, 1H, COOH).

  • IR (KBr):
    1715 cm⁻¹ (C=O), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂) .

  • UV-Vis (MeOH):
    λmax = 265 nm (π→π* transition of nitro group) .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a sharp mass loss corresponding to decarboxylation and nitro group elimination.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.5 μM, comparable to celecoxib (IC₅₀ = 9.8 μM). The nitro group enhances binding to the COX-2 active site through hydrogen bonding with Arg120 and Tyr355 .

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, attributed to disruption of cell membrane integrity via carboxylate anion interactions .

Table 2: Biological Activity Profile

Organism/EnzymeActivity (IC₅₀/MIC)Mechanism
COX-212.5 μMCompetitive inhibition
Staphylococcus aureus32 μg/mLMembrane disruption
Candida albicans64 μg/mLErgosterol biosynthesis inhibition

Applications in Drug Development

Prodrug Design

The carboxylic acid group facilitates prodrug derivatization. Esterification with pivaloyloxymethyl groups improves oral bioavailability by 300% in rat models .

Metal Complexation

Coordination with Cu(II) yields complexes exhibiting enhanced anticancer activity (IC₅₀ = 8.2 μM against MCF-7 cells) via ROS generation .

Challenges and Future Directions

Solubility Limitations

The compound’s poor aqueous solubility (<0.1 mg/mL at pH 7.4) hinders formulation development. Nanoemulsion and cyclodextrin inclusion complexes are under investigation to address this .

Nitro Group Toxicity

Reduction of the nitro group to nitroso intermediates may generate reactive oxygen species (ROS), necessitating structural modifications to mitigate off-target effects.

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